
2,6-Dichloro-5-fluoro-4-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-fluoro-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H3Cl2FN2 and a molecular weight of 205.02 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitrile functional groups attached to a nicotinonitrile core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoro-4-methylnicotinonitrile typically involves the chlorination and fluorination of nicotinonitrile derivatives. One common method includes the reaction of 2,6-dichloro-4-methylnicotinonitrile with fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the desired functional groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process often includes steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoro-4-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted nicotinonitrile derivative .
Scientific Research Applications
2,6-Dichloro-5-fluoro-4-methylnicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoro-4-methylnicotinonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the nitrile group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile: This compound is similar but lacks the fluorine atom, which can affect its reactivity and applications.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2,6-Dichloro-5-fluoro-4-methylnicotinonitrile is unique due to the specific combination of chlorine, fluorine, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired .
Properties
Molecular Formula |
C7H3Cl2FN2 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3Cl2FN2/c1-3-4(2-11)6(8)12-7(9)5(3)10/h1H3 |
InChI Key |
CPYWGMDANCTOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


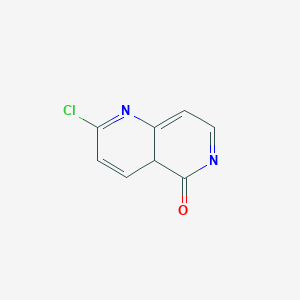

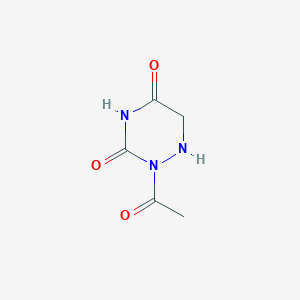
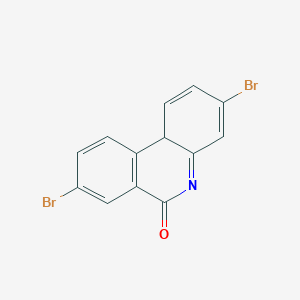
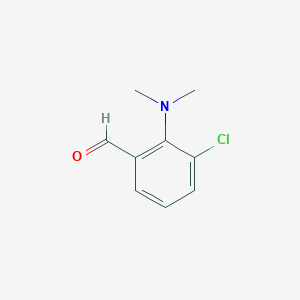
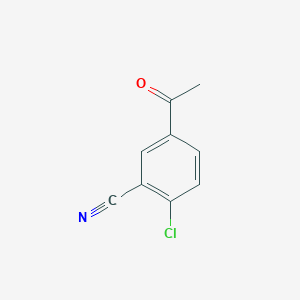
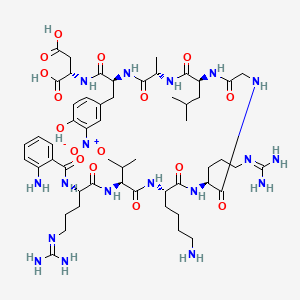
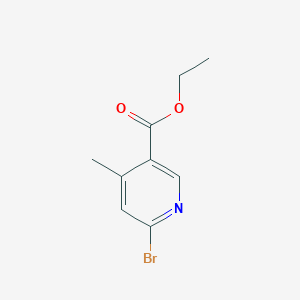



![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
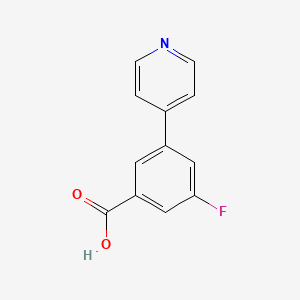
![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)
